1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one
Description
Significance of Furan-Based Scaffolds in Organic Synthesis and Molecular Architecture
Furan (B31954) and its derivatives are cornerstone scaffolds in organic chemistry, valued for their presence in numerous natural products and their versatility as synthetic intermediates. nih.gov The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is an electron-rich system that readily participates in a wide array of chemical transformations, including electrophilic substitution and cycloaddition reactions. google.com This reactivity makes it a versatile building block for the construction of more complex molecular architectures. nih.gov
The significance of the furan moiety is particularly evident in medicinal chemistry, where it is a structural component in many bioactive molecules and approved pharmaceutical drugs. researchgate.netnih.gov Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.net Beyond medicine, furan-based compounds are integral to the development of advanced materials. They serve as monomers for novel bio-based polymers and have been utilized in the creation of materials with unique optical and electrical properties, such as organic light-emitting diodes (OLEDs). google.comresearchgate.net
The Unique Structural Attributes of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one and its Research Prominence
Structurally, this compound is characterized by a 2,2'-bifuran (B1329537) core—two furan rings linked directly at their C2 positions. One of the furan rings is substituted at the C5 position with an acetyl group (-C(O)CH₃). This combination of a conjugated bifuran system and an electron-withdrawing acetyl group suggests unique electronic and chemical properties. The extended π-conjugation across the two furan rings, influenced by the acetyl group, makes it an interesting candidate for studies in materials science, particularly for developing novel polymers or organic electronic materials. nih.gov
Scope and Objectives of Current Research Trajectories on this compound
Given the absence of dedicated research articles, the specific scope and objectives of current research on this compound remain undefined in the public domain. It is a commercially available compound, indicating its use in research, likely as a specialized building block or intermediate. Based on research into related bifuran compounds, potential applications could include its use as a monomer for creating novel polyesters or other polymers with specific thermal or mechanical properties. The acetyl group offers a reactive handle for further chemical modification, allowing for the synthesis of more complex derivatives for screening in medicinal chemistry or for creating specialized ligands or dyes. However, without published studies, these trajectories remain speculative.
Due to the lack of available scientific data, a detailed presentation of research findings and specific compound properties in tabular form is not possible at this time.
Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-[5-(furan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C10H8O3/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3 |
InChI Key |
KRWYGFUNJCVYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CO2 |
Origin of Product |
United States |
Historical and Evolutionary Perspectives on the Synthesis of 1 5 Furan 2 Yl Furan 2 Yl Ethan 1 One
Early Synthetic Routes and Methodological Challenges
The journey to synthesize complex furan (B31954) derivatives like 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one began with the foundational discoveries in furan chemistry. The name "furan" itself is derived from the Latin "furfur," meaning bran, from which the furan derivative furfural (B47365) was first obtained. wikipedia.org Furan was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com Early synthetic efforts for furan and its simpler derivatives laid the groundwork for more complex structures.
One of the earliest and most enduring methods for furan synthesis is the Paal-Knorr synthesis , reported in 1884. wikipedia.org This method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form the furan ring. wikipedia.orgpharmaguideline.com Conceptually, a retrosynthetic analysis of this compound could involve a Paal-Knorr type strategy for one of the furan rings, though the construction of the bifuran linkage would present a significant hurdle.
Methodological Challenges in Early Synthesis:
Substrate Availability: The primary challenge in the early days of organic synthesis was the limited availability of complex starting materials. The synthesis of a substituted bifuran would have required precursors that were themselves challenging to prepare.
Harsh Reaction Conditions: Many early organic reactions required harsh conditions, such as high temperatures and strong acids or bases. Furan rings are sensitive to strong acids, which can lead to polymerization and ring-opening reactions, thus limiting the yields and applicability of certain synthetic routes. pharmaguideline.com
Selectivity: Achieving regioselectivity in the functionalization of furan and bifuran systems was a significant challenge. The substitution pattern of this compound, with the acetyl group at the 5-position of one furan ring and the other furan at the 2-position, would have been difficult to control with early methods.
Bifuran Synthesis: The direct coupling of two furan rings was not a trivial task in early organic chemistry. Early methods for forming biaryl linkages were often inefficient and lacked generality.
Development of Precursor Molecules and Their Chemical Transformations
The synthesis of this compound is contingent on the availability of key precursor molecules and the development of reactions to assemble them. The two primary retrosynthetic disconnections for this molecule are the bond between the two furan rings and the bond between the acetyl group and the furan ring.
Key Precursor Molecules and Transformations:
2-Acetylfuran: This is a fundamental building block. The acylation of furan is a classic electrophilic substitution reaction. Historically, this would have been achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride with a Lewis acid catalyst. google.com However, the acid sensitivity of the furan ring necessitated the development of milder conditions. google.com
Furan and Substituted Furans: The development of various methods to synthesize the furan ring itself was crucial. Beyond the Paal-Knorr synthesis, the Feist-Benary synthesis provided another route to furans from α-haloketones and β-dicarbonyl compounds. wikipedia.org The industrial production of furfural from agricultural waste provided a renewable source for many furan derivatives. britannica.com
2-Bromofuran and 2-Lithiofuran (B141411): The advent of organometallic chemistry was a turning point. The ability to selectively halogenate furan, for example, to produce 2-bromofuran, opened the door to cross-coupling reactions. wikipedia.org Subsequently, the formation of 2-lithiofuran or other organometallic furan species provided a nucleophilic furan source for coupling reactions.
The table below illustrates some of the key chemical transformations that would have been pivotal in the development of synthetic routes towards this compound.
| Transformation | Reagents/Conditions | Significance for Synthesis |
| Paal-Knorr Furan Synthesis | 1,4-Diketone, Acid Catalyst (e.g., H₂SO₄, P₂O₅) | Fundamental method for constructing the furan ring from acyclic precursors. |
| Friedel-Crafts Acylation | Furan, Acetic Anhydride/Acetyl Chloride, Lewis Acid (e.g., AlCl₃, ZnCl₂) | Key method for introducing the acetyl group onto the furan ring to form 2-acetylfuran. |
| Halogenation of Furan | Furan, Br₂ or Cl₂ at low temperatures | Provides an electrophilic handle on the furan ring (e.g., 2-bromofuran) for subsequent reactions. |
| Metal-Halogen Exchange | 2-Bromofuran, Organolithium Reagent (e.g., n-BuLi) | Generates a nucleophilic furan species (2-lithiofuran) for coupling reactions. |
Paradigm Shifts in the Chemical Synthesis of Polyfuryl Systems Leading to this compound
The synthesis of polyfuryl systems, including the 2,2'-bifuran (B1329537) core of the target molecule, has been revolutionized by several paradigm shifts in synthetic chemistry. These advancements have moved the field from harsh, low-yielding reactions to highly efficient and selective modern methods.
Transition Metal-Catalyzed Cross-Coupling Reactions:
The most significant paradigm shift was the development of transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. Reactions such as the Suzuki, Stille, and Negishi couplings provided powerful and versatile tools for the construction of C-C bonds between aromatic rings, including furans.
Suzuki Coupling: This reaction would involve the coupling of a furan boronic acid or ester with a halofuran (e.g., 2-bromofuran). This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Stille Coupling: This involves the reaction of an organostannane (e.g., 2-(tributylstannyl)furan) with a halofuran in the presence of a palladium catalyst.
Negishi Coupling: This employs an organozinc reagent (e.g., 2-furylzinc chloride) to couple with a halofuran.
The general scheme for a palladium-catalyzed cross-coupling to form a 2,2'-bifuran is shown below:
Where R and R' are furan rings, X is a halide, and M is a metal-containing group (e.g., B(OH)₂, SnBu₃, ZnCl).
Modern Synthetic Strategies:
More recent developments have focused on even more efficient and atom-economical methods. These include:
Direct C-H Arylation: This approach avoids the pre-functionalization of one of the coupling partners (i.e., the need to prepare an organometallic reagent or a halide). A C-H bond on one furan ring is directly coupled with a halofuran.
Domino and One-Pot Reactions: Modern synthetic strategies often aim to combine multiple reaction steps into a single pot to improve efficiency and reduce waste. A one-pot tandem reaction could potentially be designed to form the bifuran linkage and then acylate it in a single sequence. organic-chemistry.org
The evolution from classical, often strenuous synthetic methods to modern, catalytic, and highly selective reactions represents a major leap in the ability to synthesize complex molecules like this compound with high efficiency and control.
Advanced Synthetic Methodologies and Reaction Engineering for 1 5 Furan 2 Yl Furan 2 Yl Ethan 1 One
Catalytic Approaches to the Formation of the Difuryl Moiety
The construction of the 2,2'-bifuran (B1329537) core is a critical step in the synthesis of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one. Modern catalytic methods offer efficient and selective routes to this key structural motif.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of biaryl and heterobiaryl compounds, including 2,2'-bifurans. The Suzuki and Stille couplings are particularly noteworthy in this context.
The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly effective method for constructing the 2,2'-bifuran linkage. researchgate.netsemanticscholar.org A general approach involves the coupling of a furan-2-boronic acid with a 2-halofuran or the homocoupling of a 2-halofuran in the presence of a diboron (B99234) reagent. Alternatively, pre-formed brominated 2,2'-bifurans can be coupled with arylboronic acids to generate more complex substituted bifurans. researchgate.netsemanticscholar.org
A study by Zhang et al. demonstrated the synthesis of various substituted 2,2'-bifurans via Suzuki coupling. researchgate.net In their work, 5,5'-dibromo-2,2'-bifuran was reacted with different arylboronic acids using palladium catalysts to achieve good yields of the corresponding diaryl-2,2'-bifurans. researchgate.net The reaction conditions for these transformations are summarized in the table below.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | THF/H₂O | 12 | 43 |
| 2 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | THF/H₂O | 12 | 47 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | THF/H₂O | 12 | 47 |
| 4 | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | THF/H₂O | 12 | 55 |
| 5 | 4-Butylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | THF/H₂O | 12 | 62 |
| 6 | 2-Thienylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | THF/H₂O | 12 | 55 |
The Stille coupling offers another versatile route to 2,2'-bifurans, involving the reaction of an organotin reagent with an organic halide catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. For the synthesis of a 2,2'-bifuran, this could involve the coupling of a 2-(tributylstannyl)furan (B54039) with a 2-halofuran. The toxicity of organotin compounds is a significant drawback of this methodology. organic-chemistry.org
Organocatalytic Strategies for Furan (B31954) Annulation
While transition metal catalysis is well-established for bifuran synthesis, organocatalysis presents an attractive metal-free alternative. Organocatalytic strategies for the synthesis of single furan rings are known, and these can be conceptually extended to the formation of a difuryl moiety. rsc.org
One potential approach could involve a domino reaction sequence initiated by an organocatalyst. For instance, a chiral secondary amine catalyst could be used to activate an α,β-unsaturated aldehyde, which could then react with a suitable furan-containing nucleophile. A subsequent cyclization and dehydration cascade could then lead to the formation of the second furan ring. While not yet explicitly reported for the synthesis of this compound, the development of such an organocatalytic annulation strategy would be a significant advancement in the field.
Another possibility lies in the application of photoredox organocatalysis. This approach could utilize a photosensitizer to generate a reactive intermediate from a furan precursor, which could then undergo a coupling or annulation reaction to form the bifuran structure.
Mechanistic Insights into Catalytic Activation and Selectivity
The mechanism of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, has been extensively studied. wikipedia.orglibretexts.orgnih.gov The catalytic cycle for both reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling Mechanism:
Oxidative Addition: The active Pd(0) catalyst reacts with the furan halide (e.g., 2-bromofuran) to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation: The organoboron species (e.g., furan-2-boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid. nih.gov
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the 2,2'-bifuran and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Stille Coupling Mechanism:
Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition with the furan halide. wikipedia.org
Transmetalation: The organotin reagent (e.g., 2-(tributylstannyl)furan) exchanges its furan group with the halide on the Pd(II) complex. This step can proceed through either an associative or a dissociative pathway. wikipedia.org
Reductive Elimination: The final step is the reductive elimination of the coupled product, 2,2'-bifuran, and the regeneration of the Pd(0) catalyst. wikipedia.org
The selectivity of these reactions is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. The electronic and steric properties of the substituents on the furan rings also play a crucial role in determining the regioselectivity of the coupling.
Chemo- and Regioselective Functionalization at the Ethane-1-one Position
Once the 2,2'-bifuran scaffold is in place, the next crucial step is the introduction and subsequent derivatization of the acetyl group to yield this compound and its derivatives.
Acylation and Related Carbon-Carbon Bond Forming Reactions
The most direct method for introducing the acetyl group onto the 2,2'-bifuran ring is through a Friedel-Crafts acylation reaction. researchgate.netyoutube.com This electrophilic aromatic substitution reaction typically involves reacting the bifuran with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. youtube.com
Given the electron-rich nature of the furan ring, the acylation is expected to be highly regioselective, occurring at the most nucleophilic position. For 2,2'-bifuran, the C5 and C5' positions are the most activated towards electrophilic attack. Therefore, the Friedel-Crafts acylation of 2,2'-bifuran is expected to yield primarily this compound. The reaction conditions, particularly the choice of catalyst and solvent, can be optimized to maximize the yield and selectivity of the desired product. researchgate.net
| Reactants | Acylating Agent | Catalyst | Solvent | Product |
| 2,2'-Bifuran | Acetyl Chloride | AlCl₃ | Dichloromethane | This compound |
| 2,2'-Bifuran | Acetic Anhydride | AlPW₁₂O₄₀ / Mg(OH)₂ | Solvent-free | This compound |
Selective Derivatization of the Acetyl Group
The acetyl group in this compound provides a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. The acidic α-protons of the methyl group and the electrophilic carbonyl carbon are the primary sites for chemical modification.
One common transformation is the aldol (B89426) condensation, where the enolate of the acetylfuran, generated by treatment with a base, reacts with an aldehyde or ketone. researchgate.netosti.gov For example, reaction with an aromatic aldehyde would lead to the formation of a chalcone-like α,β-unsaturated ketone. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems.
Other selective derivatizations of the acetyl group include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a halogen at the α-position, creating a reactive intermediate for subsequent nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents, or to an aldehyde under milder conditions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in further synthetic transformations. researchgate.net
These selective derivatizations significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds for various applications.
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
The development of sustainable and green synthetic routes is paramount in modern organic chemistry, particularly for compounds derived from biomass feedstocks like furans. mdpi.comrsc.org Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic catalysts. mdpi.com While specific green synthetic routes for this compound are not extensively detailed in the available literature, the progress made in the synthesis of related furan derivatives provides a clear blueprint for potential sustainable pathways.
A key tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Solvent-free reaction conditions not only mitigate environmental impact but can also enhance reaction rates and simplify product purification.
Detailed research findings have shown that molecular iodine can effectively catalyze the synthesis of substituted furans under solvent-free conditions at ambient temperature. organic-chemistry.org This method offers a practical and mild alternative to traditional protocols that often require harsh conditions and toxic solvents. organic-chemistry.org Optimization of the reaction medium is another critical aspect. For instance, in biocatalytic processes, conducting reactions in aqueous media is a common strategy that aligns with green chemistry principles, as demonstrated in the whole-cell mediated synthesis of chiral furan and benzofuran (B130515) alcohols. researchgate.netresearchgate.net
| Catalyst System | Reactants | Conditions | Product Type | Key Advantage |
| Molecular Iodine | Various precursors | Ambient Temperature, Solvent-Free | Substituted Furans | Mild conditions, no solvent required. organic-chemistry.org |
| Aqueous Medium | 1-(Benzofuran-2-yl)ethanone | Whole-cell biocatalyst (Lactobacillus) | (S)-1-(Benzofuran-2-yl)ethanol | Environmentally benign solvent (water), high enantioselectivity. researchgate.net |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. acs.org This approach is a cornerstone of green chemistry and holds significant promise for the synthesis of complex furan derivatives. The enzymatic synthesis of furan-based compounds is an area of active research, focusing on creating valuable chemicals from renewable biomass. acs.orgnih.gov
While a specific enzymatic pathway to this compound has not been reported, the successful application of biocatalysts in the synthesis of related furan ketones and their derivatives highlights the potential of this methodology. For example, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one and 1-(benzofuran-2-yl)ethanone to their corresponding chiral alcohols has been achieved with high conversion and excellent enantiomeric excess using whole-cell biocatalysts. researchgate.netresearchgate.net Other enzymatic transformations, such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) and the amination of furan aldehydes, further demonstrate the versatility of biocatalysis in functionalizing the furan ring. nih.govresearchgate.netresearchgate.net
| Enzyme/Biocatalyst | Substrate | Transformation | Product | Yield/Conversion |
| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)propan-1-one | Asymmetric Bioreduction | (S)-1-(Furan-2-yl)propan-1-ol | >99% conversion, 96% yield researchgate.net |
| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | Asymmetric Bioreduction | (S)-1-(Benzofuran-2-yl)ethanol | 92% yield researchgate.net |
| Transaminase (SMTA) | Furan-based aldehydes | Amination | Furfurylamines | High activity and conversion nih.gov |
| HMF Oxidase (HMFO) | 5-Hydroxymethylfurfural (HMF) | Oxidation | 2,5-Diformylfuran (DFF) | High productivity researchgate.net |
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and straightforward scalability. These systems are particularly well-suited for the conversion of biomass into platform chemicals.
An innovative tandem microfluidic platform has been developed for the direct, one-flow synthesis of diverse furan chemicals from fructose (B13574). researchgate.net This system integrates the dehydration of fructose to 5-hydroxymethylfurfural (HMF) with subsequent transformations—such as oxidation, etherification, or hydrogenolysis—into valuable derivatives like 2,5-diformylfuran (DFF) and 2,5-dimethylfuran (B142691) (DMF). researchgate.net This integrated approach avoids the need for intermediate separation and purification, enabling precise control over reaction parameters for each step in a continuous manner. researchgate.net Such a platform could be adapted for the scalable production of precursors needed for the synthesis of this compound.
| Process | Feedstock | Intermediate | Final Product | Yield | Key Feature |
| Tandem Microfluidic System | Fructose | 5-Hydroxymethylfurfural (HMF) | Furfuryl alcohol | 94% | Integrated one-flow synthesis researchgate.net |
| Tandem Microfluidic System | Fructose | 5-Hydroxymethylfurfural (HMF) | 5-Ethoxymethylfurfural | 99% | No intermediate purification researchgate.net |
| Tandem Microfluidic System | Fructose | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | 82% | Precise control of reaction time/temp researchgate.net |
Novel Synthetic Pathways: Unconventional Precursors and Reaction Cascades
Domino, or tandem, reactions are sequential transformations that occur in a single pot under the same reaction conditions, where subsequent reactions are triggered by the functionality formed in the previous step. This approach is highly atom-economical and efficient for building complex heterocyclic systems.
The synthesis of substituted furans can be achieved through one-pot, multi-step reaction cascades. For instance, a combination of triazole-gold (TA-Au) and copper catalysts enables a three-step cascade to produce di-, tri-, and tetrasubstituted furans from simple starting materials in good to excellent yields. organic-chemistry.org Similarly, gold-catalyzed tandem dual heterocyclization reactions have been developed to create complex bicyclic fused furans. nih.gov The continuous-flow platform mentioned previously is another prime example of a tandem process, where catalytic dehydration is immediately followed by various conversion reactions in an integrated system. researchgate.net These tandem strategies represent a powerful tool for constructing the bifuran core of this compound from simpler furan precursors.
| Catalytic System | Reaction Type | Substrate Scope | Product | Key Advantage |
| Triazole-gold (TA-Au) and Copper | One-pot three-step cascade | Simple alkynes and aldehydes | Substituted furans | High efficiency, broad substrate scope. organic-chemistry.org |
| Gold Catalyst | Tandem dual heterocyclization | Enynones and 1,3,5-triazines | Bicyclic fused furans | High to excellent yields under mild conditions. nih.gov |
| Surface Acid and Magnetic-Based Catalysts | Integrated two-step flow process | Fructose | Various furan derivatives (DFF, DMF, etc.) | One-flow synthesis with no intermediate isolation. researchgate.net |
Q & A
Q. What are the established synthetic protocols for 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one, and what factors influence reaction yields?
Methodological Answer: The compound can be synthesized via:
- Büchner-Curtius-Schlotterbeck Reaction : Reacting 5-hydroxymethylfurfural (HMF) with diazomethane yields 1-(5-(hydroxymethyl)furan-2-yl)ethan-1-one (40% yield after 14 days) .
- Transition Metal-Catalyzed Coupling : Ruthenium dihydride complexes catalyze coupling between HMF and isoprene, forming bis-ketofurane derivatives (48% yield) .
- Oxidation-Esterification : Oxidation of 1-(furan-2-yl)ethan-1-one with selenium dioxide, followed by esterification, achieves 73% overall yield in multi-step syntheses .
Q. Yield Optimization Factors :
- Reaction time (prolonged periods may improve conversion but risk side reactions).
- Catalyst loading (e.g., ruthenium complexes enhance coupling efficiency).
- Temperature control (exothermic reactions require precise thermal management).
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- Gas Chromatography (GC) : Normal alkane retention indices (RI = 1596 on DB-1 columns) provide volatility and purity data .
- NMR Spectroscopy : H and C NMR identify furan ring protons (δ 6.2–7.5 ppm) and carbonyl groups (δ 190–210 ppm).
- Mass Spectrometry : High-resolution MS (m/z 190.1953 for CHO) confirms molecular weight .
Q. What are the key reactivity patterns of the acetyl and furan groups in this compound under standard laboratory conditions?
Methodological Answer:
- Acetyl Group :
- Furan Rings :
Advanced Research Questions
Q. How can transition metal catalysis (e.g., ruthenium or iridium complexes) be employed in functionalizing this compound's furan rings?
Methodological Answer:
- Iridium-Catalyzed C-H Activation : Enables alkylation of furan rings with alkenes (e.g., 1-octene) under mild conditions, producing derivatives like 1-(5-(oct-1-en-2-yl)furan-2-yl)ethanone .
- Ruthenium-Mediated Coupling : Facilitates bis-functionalization of furan C2 and C5 positions, as demonstrated in isoprene coupling reactions .
Q. Experimental Design :
- Catalyst screening (e.g., [Ir(cod)Cl] vs. RuH(CO)(PPh)).
- Solvent optimization (polar aprotic solvents enhance metal-ligand coordination).
- Kinetic monitoring via in situ FTIR to track reaction progress.
Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this bifuran system?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates solvent effects on furan ring conformations in polar media (e.g., DMSO).
Case Study :
DFT calculations on 1-(furan-2-yl)ethan-1-one reveal a HOMO localized on the furan ring, explaining its preference for electrophilic attacks .
Q. How should researchers resolve contradictions in reported synthetic yields when employing different coupling strategies?
Methodological Answer:
- Systematic Variable Analysis : Compare catalyst efficiency, solvent polarity, and temperature across studies. For example, diazomethane reactions yield 40% , while iridium-catalyzed methods achieve higher efficiency .
- Mechanistic Studies : Use isotopic labeling (e.g., C-HMF) to trace byproduct formation pathways.
- Statistical Optimization : Apply response surface methodology (RSM) to identify critical yield factors (e.g., reactant ratios, purge cycles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
